molecular formula C16H30O4 B14615169 2,2'-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane) CAS No. 60553-09-5

2,2'-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane)

Cat. No.: B14615169
CAS No.: 60553-09-5
M. Wt: 286.41 g/mol
InChI Key: SRTKZSGXECRYOS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane) typically involves the reaction of decane-1,10-diol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes cyclization to form the oxirane rings .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2’-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,2’-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane) involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in applications such as cross-linking in polymers and the synthesis of bioactive molecules .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2,2’-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane) has a longer decane chain, which imparts unique properties such as increased flexibility and hydrophobicity. This makes it particularly useful in applications where these properties are desired, such as in the production of flexible epoxy resins .

Properties

CAS No.

60553-09-5

Molecular Formula

C16H30O4

Molecular Weight

286.41 g/mol

IUPAC Name

2-[10-(oxiran-2-ylmethoxy)decoxymethyl]oxirane

InChI

InChI=1S/C16H30O4/c1(3-5-7-9-17-11-15-13-19-15)2-4-6-8-10-18-12-16-14-20-16/h15-16H,1-14H2

InChI Key

SRTKZSGXECRYOS-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COCCCCCCCCCCOCC2CO2

Origin of Product

United States

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